Diatoxanthin

Description

This compound has been reported in Corbicula sandai, Meretrix petechialis, and other organisms with data available.

structure given in first source; RN given refers to all-trans isome

Structure

3D Structure

Properties

IUPAC Name |

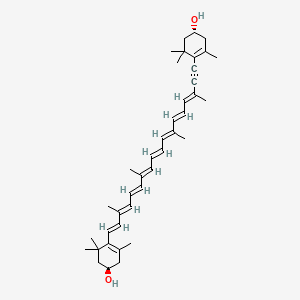

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-21,23,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYJHQMUSVNWPV-DRCJTWAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015589 | |

| Record name | Diatoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31063-73-7 | |

| Record name | Diatoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31063-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VOI529I46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Analysis of Diatoxanthin from Marine Diatoms

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of diatoxanthin, a key xanthophyll pigment in marine diatoms. It covers the historical context of its discovery, its vital role in photoprotection through the diadinoxanthin cycle, and detailed protocols for its isolation, purification, and characterization. This guide is intended to serve as a comprehensive resource for researchers in phycology, natural product chemistry, and drug development exploring the potential of diatom-derived compounds.

Introduction: The Significance of this compound

Diatoms, a major group of microalgae, are responsible for a significant portion of global primary production.[1] Their ecological success is partly due to robust photoprotective mechanisms that allow them to thrive in variable light environments.[2] Central to this protection is the diadinoxanthin cycle, which involves the enzymatic interconversion of two key xanthophylls: diadinoxanthin (Dd) and this compound (Dt).[3][4][5]

This compound (C₄₀H₅₄O₂) is the de-epoxidized form of diadinoxanthin and plays a crucial role in dissipating excess light energy as heat, a process known as non-photochemical quenching (NPQ).[6][7][8] This mechanism safeguards the photosynthetic apparatus from photo-oxidative damage.[2] Beyond its photoprotective function, recent studies have highlighted this compound's potential as a bioactive compound. Research indicates it possesses potent anti-inflammatory and chemopreventive properties, for instance, by significantly lowering levels of matrix metallopeptidase 9 (MMP-9) and interleukin 1-β (IL-1β), which are implicated in UV stress and cancer induction pathways.[9] This dual significance makes this compound a molecule of high interest for both fundamental research and potential pharmaceutical applications.[6][10]

The Diadinoxanthin Cycle: A Core Photoprotective Pathway

The diadinoxanthin (DD) cycle is a rapid response mechanism to changes in light intensity.[3][4] In low light conditions, the xanthophyll pool is dominated by diadinoxanthin. When diatoms are exposed to high or excessive light, the build-up of a proton gradient across the thylakoid membrane (lumen acidification) activates the enzyme violaxanthin de-epoxidase (VDE).[6][7][10] VDE catalyzes the de-epoxidation of diadinoxanthin to form this compound.[6][10] The accumulation of this compound, along with specific light-harvesting complex proteins (LHCX), triggers the dissipation of excess energy.[7] When light intensity decreases, the enzyme zeaxanthin epoxidase (ZEP) reverses the process, converting this compound back to diadinoxanthin.[10]

Isolation and Purification of this compound

Obtaining high-purity this compound is essential for detailed biochemical studies and drug development. An effective and economical four-step procedure has been developed for its isolation from the marine diatom Phaeodactylum tricornutum.[3][5][11] This method can yield this compound with a purity of 99% or more.[3][5][11]

The general workflow involves cultivating the diatoms under specific light conditions to maximize xanthophyll content, followed by pigment extraction, saponification to remove chlorophylls, separation via liquid-liquid partitioning, and final purification using column chromatography.[3][12]

References

- 1. Path to the brown coloration of diatoms discovered | Press and Public Relations [press.uni-mainz.de]

- 2. Spectral Radiation Dependent Photoprotective Mechanism in the Diatom Pseudo-nitzschia multistriata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Isolation and purification of all- trans diadinoxanthin and all- trans this compound from diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Foundational Role of Diatoxanthin in the Xanthophyll Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic organisms, enabling the dissipation of excess light energy to prevent photo-oxidative damage. In diatoms and other chromophyte algae, the primary xanthophyll cycle is the diadinoxanthin cycle, in which the carotenoid diatoxanthin plays a central and indispensable role. This technical guide provides an in-depth examination of the fundamental functions of this compound, the enzymatic processes of the diadinoxanthin cycle, and its direct correlation with non-photochemical quenching (NPQ). Detailed experimental protocols for the quantification of xanthophyll cycle pigments and the measurement of NPQ are provided, alongside a summary of quantitative data and visual representations of the key pathways and workflows. This document serves as a comprehensive resource for researchers investigating algal photophysiology and for professionals in drug development exploring the therapeutic potential of this compound as a potent antioxidant and anti-inflammatory agent.

Introduction

Photosynthetic organisms have evolved sophisticated mechanisms to cope with fluctuating light environments. While light is essential for photosynthesis, excessive light can lead to the formation of reactive oxygen species (ROS), causing significant damage to the photosynthetic apparatus. The xanthophyll cycle is a rapid and efficient process that mitigates this photodamage by dissipating excess energy as heat, a process known as non-photochemical quenching (NPQ)[1][2].

In diatoms, a major group of phytoplankton responsible for a significant portion of global primary production, the predominant xanthophyll cycle is the diadinoxanthin (Dd) cycle[3][4][5]. This cycle involves the enzymatic conversion of the mono-epoxide xanthophyll diadinoxanthin to the epoxy-free this compound (Dt) under high light conditions[6][7]. The accumulation of this compound is directly and linearly correlated with the induction of NPQ, highlighting its fundamental role in photoprotection[8][9].

This guide will delve into the core aspects of the diadinoxanthin cycle, focusing on the pivotal role of this compound. We will explore the enzymatic machinery, the regulatory signaling pathways, and provide detailed methodologies for the experimental analysis of this crucial photoprotective mechanism. Furthermore, we will present quantitative data on pigment conversion and discuss the broader implications of this compound's function, including its potential applications in biotechnology and pharmacology[10][11].

The Diadinoxanthin Cycle: Mechanism and Key Players

The diadinoxanthin cycle is a reversible two-step process occurring within the thylakoid membranes of the chloroplast.

2.1. De-epoxidation: The Conversion of Diadinoxanthin to this compound

Under conditions of excess light, the photosynthetic electron transport chain generates a proton gradient (ΔpH) across the thylakoid membrane, leading to the acidification of the thylakoid lumen[4]. This drop in pH activates the enzyme violaxanthin de-epoxidase (VDE) , which is also referred to as diadinoxanthin de-epoxidase (DDE) in the context of the Dd cycle[6][12][13][14][15]. VDE catalyzes the removal of the epoxy group from diadinoxanthin, converting it into this compound[6][7]. This reaction requires the presence of ascorbate as a reducing agent[3][15].

2.2. Epoxidation: The Reversion of this compound to Diadinoxanthin

When light intensity decreases, the ΔpH dissipates, and the lumenal pH increases. This change in pH inactivates VDE and activates the enzyme zeaxanthin epoxidase (ZEP) , which is also known as this compound epoxidase (DEP)[6][7]. In the model diatom Phaeodactylum tricornutum, the specific isoform responsible for this reaction has been identified as ZEP3[7][11]. ZEP catalyzes the addition of an epoxy group to this compound, converting it back to diadinoxanthin[6][7]. This reaction utilizes NADPH as a cofactor[3].

Signaling Pathway of the Diadinoxanthin Cycle

Caption: Signaling pathway of the diadinoxanthin cycle regulation by light conditions.

Quantitative Analysis of the Diadinoxanthin Cycle

The interconversion of diadinoxanthin and this compound can be quantified by exposing diatom cultures to different light regimes and measuring the pigment concentrations using High-Performance Liquid Chromatography (HPLC).

Table 1: Xanthophyll Pigment Content in Phaeodactylum tricornutum under Varying Light Conditions

| Light Condition | Diadinoxanthin (fmol/cell) | This compound (fmol/cell) | De-epoxidation State (DES)¹ | Reference |

| Low Light (LL) | ~1.5 - 2.0 | ~0 | ~0 | [16] |

| High Light (HL) - 2h | ~0.5 - 1.0 | ~1.0 - 1.5 | ~0.5 - 0.75 | [16] |

| Return to Low Light (rLL) - 0.5h (WT) | ~1.0 - 1.5 | ~0.5 - 1.0 | ~0.25 - 0.5 | [16] |

| Return to Low Light (rLL) - 0.5h (zep3 mutant) | ~0.5 | ~1.5 | ~0.75 | [11] |

| Return to Low Light (rLL) - 6h (zep3 mutant) | ~0.5 | ~1.5 | ~0.75 | [11] |

¹ De-epoxidation State (DES) is calculated as [Dt] / ([Dd] + [Dt]).

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC) for Xanthophyll Pigment Analysis

This protocol is adapted from methods described for the analysis of phytoplankton pigments[17][18][19].

4.1.1. Sample Preparation and Pigment Extraction

-

Harvest diatom cells by filtering a known volume of culture through a glass fiber filter (e.g., Whatman GF/F).

-

Immediately freeze the filter in liquid nitrogen and store at -80°C until extraction.

-

For extraction, place the filter in a tube with 3 mL of 95% methanol (HPLC grade).

-

Disrupt the cells by grinding the filter with a Teflon pestle or by sonication in the dark and on ice.

-

Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

-

Column: Reversed-phase C18 column (e.g., 10 cm long, 4 µm particle diameter).

-

Mobile Phase: A gradient of two or more solvents is typically used. A common system involves:

-

Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate (pH 7.2).

-

Solvent B: 90:10 (v/v) acetonitrile: water.

-

Solvent C: Ethyl acetate.

-

-

Flow Rate: 1.5 - 2.0 mL/min.

-

Detection: Diode array detector (DAD) to monitor absorbance at multiple wavelengths. Xanthophylls are typically detected between 440 nm and 480 nm.

-

Quantification: Pigment concentrations are determined by comparing the peak areas to those of known standards.

4.2. Measurement of Non-Photochemical Quenching (NPQ)

NPQ is typically measured using a Pulse Amplitude Modulated (PAM) fluorometer[1][20].

-

Dark Adaptation: Dark-adapt the diatom sample for at least 15-20 minutes.

-

Measure F₀ and Fₘ:

-

Measure the minimum fluorescence (F₀) using a weak measuring light.

-

Apply a short, saturating pulse of light to measure the maximum fluorescence (Fₘ) in the dark-adapted state.

-

-

Actinic Light Exposure: Illuminate the sample with a continuous actinic light of a specific intensity to induce photosynthesis and NPQ.

-

Measure Fₘ' during Illumination: During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

Calculate NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .

-

Relaxation: Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

4.3. Violaxanthin De-epoxidase (VDE) Activity Assay

This protocol is based on the in vitro assay for VDE from spinach and lettuce[10][12][15].

-

Enzyme Extraction:

-

Isolate chloroplasts from diatom cells.

-

Lyse the chloroplasts to release the lumenal contents, including VDE.

-

Centrifuge to pellet the thylakoid membranes and collect the supernatant containing the VDE.

-

-

Assay Mixture:

-

Prepare a reaction buffer at pH 5.2 (e.g., 50 mM citrate, 110 mM phosphate).

-

Add the substrate, violaxanthin (or diadinoxanthin), solubilized in a lipid carrier like monogalactosyldiacylglycerol (MGDG).

-

Add the cofactor, ascorbate (e.g., 30 mM).

-

-

Reaction:

-

Initiate the reaction by adding the VDE-containing extract.

-

Incubate at a controlled temperature (e.g., 22-26°C).

-

-

Detection:

-

Monitor the conversion of violaxanthin to zeaxanthin (or diadinoxanthin to this compound) spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., dual-wavelength at 502-540 nm) or by taking samples at time points for HPLC analysis.

-

Experimental Workflow for Studying the Diadinoxanthin Cycle

Caption: A typical experimental workflow for investigating the diadinoxanthin cycle.

Broader Significance and Future Directions

The fundamental role of this compound in the xanthophyll cycle extends beyond basic algal photophysiology. Understanding this process is crucial for:

-

Aquatic Ecology and Climate Modeling: Diatoms are major contributors to global carbon fixation. Their ability to thrive in dynamic light environments, facilitated by the diadinoxanthin cycle, has significant implications for marine primary productivity and biogeochemical cycles.

-

Biotechnology and Biofuel Production: Optimizing microalgal growth for biofuel and other bioproducts requires a thorough understanding of their stress responses. Manipulating the xanthophyll cycle could potentially enhance biomass productivity under high-light conditions.

-

Drug Development: this compound has demonstrated potent antioxidant, anti-inflammatory, and chemopreventive properties[10][11][21]. Its ability to modulate cellular signaling pathways, such as those involving matrix metalloproteinases (MMPs) and interleukins, makes it a promising candidate for further investigation as a therapeutic agent. The development of diatom strains that overproduce and retain this compound is an active area of research[11][16].

Future research should focus on further elucidating the regulatory networks that control the expression and activity of VDE and ZEP isoforms. Additionally, a deeper understanding of the precise molecular mechanism by which this compound induces NPQ within the light-harvesting complexes will provide a more complete picture of this vital photoprotective process.

Conclusion

This compound is the cornerstone of the diadinoxanthin cycle, a critical photoprotective mechanism in diatoms and other key marine phytoplankton. Its rapid and reversible synthesis, tightly regulated by light-induced changes in the thylakoid lumen pH, allows these organisms to efficiently dissipate excess light energy and thrive in challenging aquatic environments. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further explore the intricacies of the xanthophyll cycle and to harness the biotechnological and therapeutic potential of this compound.

References

- 1. handheld.psi.cz [handheld.psi.cz]

- 2. researchgate.net [researchgate.net]

- 3. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.library.noaa.gov [repository.library.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 8. Colloquium | Regulation of the xanthophyll cycle in diatoms - NIOZ [nioz.nl]

- 9. Identifying the gene responsible for non‐photochemical quenching reversal in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound [mdpi.com]

- 12. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 18. researchgate.net [researchgate.net]

- 19. epic.awi.de [epic.awi.de]

- 20. researchgate.net [researchgate.net]

- 21. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Diatoxanthin Biosynthesis Pathway from β-Carotene in Diatoms

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diatoxanthin is a crucial xanthophyll pigment in diatoms and other marine algae, playing a pivotal role in photoprotection through the dissipation of excess light energy. Its potent antioxidant properties also make it a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, beginning with the precursor β-carotene. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document consolidates quantitative data on pigment dynamics, provides detailed experimental protocols for pathway analysis, and includes visualizations of the core pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

The Core Biosynthetic Pathway

The biosynthesis of this compound from β-carotene is a multi-step enzymatic process primarily occurring within the chloroplasts of diatoms. The pathway is intrinsically linked to the well-known xanthophyll cycle, which in diatoms is predominantly the diadinoxanthin cycle. This cycle allows for the rapid conversion of pigments to adapt to fluctuating light conditions.

The pathway proceeds as follows:

-

Hydroxylation of β-Carotene: The pathway begins with the precursor β-carotene. The enzyme β-carotene hydroxylase (BCH) catalyzes the hydroxylation of both ionone rings of β-carotene at the 3 and 3' positions. This two-step reaction first produces β-cryptoxanthin and then yields zeaxanthin .[1]

-

Epoxidation of Zeaxanthin: Zeaxanthin epoxidase (ZEP) , a stromal enzyme, then catalyzes the epoxidation of zeaxanthin. This process introduces epoxy groups across the 5,6 and 5',6' double bonds of the ionone rings, converting zeaxanthin into violaxanthin via the intermediate antheraxanthin.[2][3] In diatoms, this function is primarily carried out by specific ZEP paralogs.

-

Formation of Neoxanthin: Violaxanthin is then converted to neoxanthin . This step is a critical branching point, as neoxanthin serves as a precursor for both the primary light-harvesting pigment fucoxanthin and for diadinoxanthin.[4][5][6] The conversion is catalyzed by a violaxanthin de-epoxidase-like (VDL) protein, specifically VDL1 in Phaeodactylum tricornutum, which isomerizes violaxanthin to form the allene bond characteristic of neoxanthin.[7]

-

Synthesis of Diadinoxanthin: Neoxanthin is subsequently converted to diadinoxanthin (Ddx) . This reaction involves the formation of an acetylenic bond through the isomerization of one of the allenic double bonds.[4][6] Diadinoxanthin is the central hub molecule for photoprotection in diatoms.

-

De-epoxidation to this compound: The final step is the light-dependent conversion of diadinoxanthin to This compound (Dtx) . This reaction is catalyzed by the enzyme diadinoxanthin de-epoxidase (DDE) , also known as violaxanthin de-epoxidase (VDE).[2][3][8] This enzyme is located in the thylakoid lumen and is activated by the low pH that results from high light-induced proton pumping. DDE removes the single epoxy group from diadinoxanthin, forming this compound.[9][10] The reverse reaction, the epoxidation of this compound back to diadinoxanthin in low light, is catalyzed by a specific zeaxanthin epoxidase, ZEP3, in P. tricornutum.[1][11][12]

Pathway Diagram

References

- 1. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. ON PIGMENTS, GROWTH, AND PHOTOSYNTHESIS OF PHAEODACTYLUM TRICORNUTUM 1 2 | Semantic Scholar [semanticscholar.org]

- 6. Biosynthesis of fucoxanthin and diadinoxanthin and function of initial pathway genes in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering the Unicellular Alga Phaeodactylum tricornutum for Enhancing Carotenoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Silencing of the Violaxanthin De-Epoxidase Gene in the Diatom Phaeodactylum tricornutum Reduces this compound Synthesis and Non-Photochemical Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Key Residues for pH Dependent Activation of Violaxanthin De-Epoxidase from Arabidopsis thaliana | PLOS One [journals.plos.org]

- 11. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Diatoxanthin in Phytoplankton Photoprotection: A Technical Guide

For Immediate Release

A deep dive into the molecular mechanisms and quantitative analysis of diatoxanthin-mediated photoprotection in marine phytoplankton, offering critical insights for researchers, scientists, and drug development professionals.

In the dynamic and often harsh marine environment, phytoplankton have evolved sophisticated mechanisms to protect themselves from the damaging effects of excessive light. Central to this defense is the xanthophyll cycle, a rapid biochemical process that helps dissipate excess light energy as heat. This guide explores the core of this photoprotective strategy, focusing on the pivotal role of the carotenoid pigment this compound.

The Diadinoxanthin Cycle: A Rapid Defense Mechanism

Phytoplankton, particularly diatoms, utilize the diadinoxanthin cycle to mitigate the risks of photo-oxidative damage.[1][2][3] This cycle involves the enzymatic conversion of the light-harvesting pigment diadinoxanthin (Dd) to the energy-dissipating pigment this compound (Dt) under high light conditions.[4] This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), which is activated by the acidification of the thylakoid lumen resulting from a buildup of a proton gradient in high light.[5][6] When light intensity decreases, this compound is converted back to diadinoxanthin by the enzyme this compound epoxidase (ZEP3 in the model diatom Phaeodactylum tricornutum), ensuring efficient light harvesting can resume.[4][7] This rapid cycling allows phytoplankton to effectively balance light absorption with their photosynthetic capacity, a crucial advantage in turbulent water columns where light availability can change dramatically.[8][9]

The diadinoxanthin cycle is a key component of a broader photoprotective response known as non-photochemical quenching (NPQ). NPQ encompasses the processes that dissipate excess absorbed light energy as heat, thereby preventing the formation of harmful reactive oxygen species.[1][3] The accumulation of this compound is directly correlated with the intensity of NPQ.[9][10][11]

Quantitative Insights into Photoprotection

The efficiency of this compound-mediated photoprotection can be quantified through various experimental approaches. Studies on the model diatom Phaeodactylum tricornutum have provided significant quantitative data. For instance, cells grown under intermittent light, which mimics the fluctuating light environment in turbulent waters, can double their pool of diadinoxanthin cycle pigments.[8][9] This enhancement of the diadinoxanthin pool allows for a much stronger induction of NPQ upon exposure to high light, enabling the cells to down-regulate the efficiency of Photosystem II (PSII) by as much as 90%, thereby significantly reducing the potential for photoinhibition.[8][9][10]

| Parameter | Condition | Value | Reference |

| Diadinoxanthin (DD) Pool Size | Intermittent Light vs. Continuous Light | 2x higher in Intermittent Light | [8] |

| PSII Down-regulation | High Light Exposure (in cells with doubled DD pool) | ~90% | [9][10] |

| Non-photochemical Quenching (NPQ) | Correlation with this compound (DT) concentration | Proportional | [9][10] |

Table 1: Quantitative Data on this compound-Mediated Photoprotection in Phaeodactylum tricornutum

Experimental Protocols for Assessing Photoprotection

The investigation of this compound's role in photoprotection relies on a set of key experimental protocols.

Pigment Analysis

Objective: To quantify the concentrations of diadinoxanthin and this compound.

Methodology:

-

Sample Collection: Phytoplankton cultures are harvested by centrifugation.

-

Pigment Extraction: The cell pellet is resuspended in a solvent, typically 100% methanol or acetone, and vortexed vigorously.[12] The extraction is often performed on ice and in the dark to prevent pigment degradation.

-

Debris Removal: The extract is centrifuged to pellet cell debris.

-

Analysis by High-Performance Liquid Chromatography (HPLC): The supernatant containing the pigments is filtered and injected into an HPLC system equipped with a C18 reverse-phase column. Pigments are separated based on their polarity and detected using a photodiode array detector. Identification and quantification are achieved by comparing retention times and absorption spectra to known standards.

Chlorophyll a Fluorescence Measurement

Objective: To assess the efficiency of PSII and the level of non-photochemical quenching (NPQ).

Methodology:

-

Dark Adaptation: Phytoplankton samples are dark-adapted for a specific period (e.g., 15-30 minutes) to ensure all reaction centers are open.

-

Measurement of Fo and Fm: A pulse-amplitude modulation (PAM) fluorometer is used. A weak measuring light is applied to determine the minimum fluorescence (Fo). A short, saturating pulse of high-intensity light is then applied to close all PSII reaction centers, measuring the maximum fluorescence (Fm).

-

Calculation of Maximum Quantum Yield of PSII: The maximum quantum yield (Fv/Fm) is calculated as (Fm - Fo) / Fm. This parameter indicates the potential photosynthetic efficiency.

-

Actinic Light Exposure: The sample is exposed to a period of high-intensity actinic light to induce photoprotective responses.

-

Measurement of F' and Fm': During the actinic light exposure, periodic saturating pulses are applied to measure the fluorescence yield in the light-adapted state (F') and the maximum fluorescence in the light-adapted state (Fm').

-

Calculation of NPQ: Non-photochemical quenching is calculated using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition [frontiersin.org]

- 4. Identifying the gene responsible for non‐photochemical quenching reversal in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 8. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of the diadinoxanthin pool size on photoprotection in the marine planktonic diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum 1 | Semantic Scholar [semanticscholar.org]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. The fine-tuning of NPQ in diatoms relies on the regulation of both xanthophyll cycle enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Diatoxanthin-Dependent Mechanism of Non-Photochemical Quenching: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. In diatoms, a major group of phytoplankton, this process is primarily driven by the xanthophyll pigment diatoxanthin (Dt). This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-dependent NPQ, offering a comprehensive resource for researchers in photosynthesis, algal biology, and drug development. The guide details the core components of this system, including the pivotal role of the diadinoxanthin cycle, the essential function of Light-Harvesting Complex Stress-Related (LHCX) proteins, and the influence of the transthylakoid proton gradient (ΔpH). Quantitative data are summarized in structured tables, and detailed experimental protocols for key analyses are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interplay of factors governing this vital photoprotective process.

The Core Mechanism of this compound-Dependent NPQ

Under conditions of high light, diatoms activate a sophisticated defense mechanism to safely dissipate excess absorbed light energy. This process, known as non-photochemical quenching, is fundamentally linked to the enzymatic conversion of diadinoxanthin (Dd) to this compound (Dt) within the thylakoid membrane. The accumulation of this compound, in concert with specific stress-responsive proteins, induces a conformational change in the light-harvesting antenna complexes, creating quenching sites that divert energy away from the photosystem II (PSII) reaction center and release it as heat.

The this compound-dependent NPQ in diatoms is a dynamic and heterogeneous process, often described as consisting of multiple components with varying kinetics and quenching efficiencies.[1][2][3][4] A key finding is that NPQ in pennate diatoms, such as Phaeodactylum tricornutum, is directly proportional to the product of the this compound concentration and the concentration of the LHCX1 protein, indicating that the interaction between these two molecules forms a Stern-Volmer quencher.[5][6][7]

The Xanthophyll Cycle in Diatoms

The cornerstone of this compound-dependent NPQ is the diadinoxanthin cycle, a single-step enzymatic process that interconverts two key xanthophylls:

-

Diadinoxanthin (Dd): The mono-epoxidized form, prevalent under low light conditions.

-

This compound (Dt): The de-epoxidized form, which accumulates under high light and is the active quenching agent.[5][8]

This cycle is catalyzed by two key enzymes:

-

Violaxanthin De-epoxidase (VDE), also known as Diadinoxanthin De-epoxidase (DDE): This enzyme, located in the thylakoid lumen, catalyzes the conversion of Dd to Dt.[5] Its activation is triggered by the acidification of the lumen (a decrease in pH) resulting from the light-driven pumping of protons.[9]

-

This compound Epoxidase (DEP), identified as Zeaxanthin Epoxidase 3 (ZEP3) in Phaeodactylum tricornutum: Located in the stroma, this enzyme catalyzes the reverse reaction, converting Dt back to Dd, which is essential for the relaxation of NPQ when light stress subsides.[9][10] This reaction requires NADPH as a cofactor.[11]

The de-epoxidation state (DES), calculated as the ratio of Dt to the total pool of Dd and Dt (Dt / (Dd + Dt)), is a critical parameter that correlates linearly with the extent of NPQ in many diatoms.[5]

The Role of LHCX Proteins

While this compound is the quenching molecule, its function is critically dependent on the presence of a family of Light-Harvesting Complex Stress-Related proteins known as LHCX proteins.[5][6][7][12] In the model diatom Phaeodactylum tricornutum, several LHCX isoforms have been identified (LHCX1, LHCX2, LHCX3, LHCX4), with LHCX1 being constitutively expressed and playing a primary role in NPQ.[5][13]

Unlike the PsbS protein in plants, which is a sensor of luminal pH, LHCX proteins in diatoms do not appear to directly sense pH changes.[6] Instead, it is hypothesized that the protonation of specific residues on the Fucoxanthin Chlorophyll a/c-binding Proteins (FCPs), the main light-harvesting antennas in diatoms, and the presence of this compound, trigger a conformational change that allows for the interaction with LHCX proteins, leading to the formation of quenching centers.[14][15]

Quantitative Data on this compound-Dependent NPQ

The following tables summarize key quantitative data extracted from the literature, providing a comparative overview of pigment ratios and NPQ characteristics in different diatom species under varying light conditions.

| Diatom Species | Growth Irradiance (μmol m⁻²s⁻¹) | (Dd + Dt) / Chl a ratio (mol/mol) | Reference |

| Phaeodactylum tricornutum | 90 | ~0.04 | [1][16] |

| Phaeodactylum tricornutum | 750 | ~0.22 | [1][16] |

| Chaetoceros gracilis | 90 | ~0.06 | [1][16] |

| Chaetoceros gracilis | 750 | ~0.25 | [1][16] |

| Thalassiosira weissflogii | 90 | ~0.15 | [1][16] |

| Thalassiosira weissflogii | 750 | ~0.40 | [1][16] |

Table 1: Pigment Ratios in Diatoms under Different Growth Irradiances. The ratio of the xanthophyll cycle pigments (diadinoxanthin + this compound) to chlorophyll a increases significantly with higher growth irradiance, indicating an acclimation strategy to enhance photoprotective capacity.

| Parameter | Value | Conditions | Reference |

| NPQ Relaxation Lifetime | ≈ 10 minutes | In darkness, for the rapidly reversible component (qE) in Phaeodactylum tricornutum. | [5] |

| Fluorescence Lifetime of Diatom Chromophores | 0.5 - 2 ns | In vivo measurements. | [17][18] |

| De-epoxidation Time | < 15 minutes | Time for significant Dt accumulation after a shift to high light. | [19] |

Table 2: Kinetic and Biophysical Parameters of NPQ. This table highlights the dynamic nature of this compound-dependent NPQ and the short fluorescence lifetimes indicative of efficient energy quenching.

Experimental Protocols

Measurement of Non-Photochemical Quenching (NPQ)

Pulse-Amplitude-Modulated (PAM) fluorometry is the standard technique for measuring NPQ. The protocol involves the following key steps:

-

Dark Adaptation: Algal samples are dark-adapted for a specific period (e.g., 15-20 minutes) to ensure all reaction centers are open and NPQ is fully relaxed.

-

Measurement of F₀ and Fₘ:

-

A weak measuring light is applied to determine the minimum fluorescence (F₀).

-

A short, saturating pulse of light is then applied to transiently close all PSII reaction centers, and the maximum fluorescence (Fₘ) is measured.

-

The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

-

Actinic Light Exposure: The sample is exposed to a continuous actinic (photosynthetically active) light of a defined intensity to induce NPQ.

-

Measurement of Fₘ' and F': During the actinic light exposure, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ'). The steady-state fluorescence in the light is denoted as F'.

-

NPQ Calculation: NPQ is typically calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ' .[20]

-

Relaxation: After the actinic light is turned off, the relaxation of NPQ is monitored by applying saturating pulses in the dark.

Quantification of this compound and Other Pigments by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying photosynthetic pigments.

-

Sample Collection and Extraction:

-

A known volume of algal culture is filtered onto a glass fiber filter (e.g., GF/F).

-

The filter is immediately frozen in liquid nitrogen or at -80°C to prevent pigment degradation.

-

Pigments are extracted from the filter using a solvent such as 90-100% acetone or methanol, often involving sonication or grinding to ensure complete extraction.[21]

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Pigments are detected using a photodiode array (PDA) detector, which measures the absorbance spectrum of each eluting pigment.

-

Pigments are identified by their retention times and characteristic absorbance spectra.

-

Quantification is achieved by integrating the peak area at a specific wavelength (e.g., 450 nm for carotenoids) and comparing it to the peak area of a known concentration of a standard (e.g., fucoxanthin, β-carotene, or commercially available this compound and diadinoxanthin standards). An internal standard, such as vitamin E acetate, can be added to correct for variations in extraction efficiency.[22]

-

Isolation and Quantification of LHCX Proteins

Western blotting is a common method for the relative quantification of LHCX proteins.

-

Protein Extraction: Total protein is extracted from diatom cells using a suitable lysis buffer containing detergents and protease inhibitors.

-

Protein Quantification: The total protein concentration in the extract is determined using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of total protein for each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the LHCX protein of interest. Polyclonal antibodies raised against LHCSR proteins from Chlamydomonas have been shown to cross-react with diatom LHCX proteins.[23]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection and Quantification: A chemiluminescent or colorimetric substrate is added, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to the LHCX protein can be quantified using densitometry software and normalized to a loading control (e.g., actin or a total protein stain) for relative quantification.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound-dependent NPQ.

Caption: The Diadinoxanthin Cycle in Diatoms.

Caption: Molecular Pathway of this compound-Dependent NPQ.

Caption: Experimental Workflow for NPQ Analysis.

Conclusion and Future Directions

The mechanism of non-photochemical quenching by this compound in diatoms is a highly efficient and dynamic process, crucial for their ecological success in variable light environments. The interplay between the diadinoxanthin cycle, LHCX proteins, and the thylakoid proton gradient forms the basis of this photoprotective strategy. This guide provides a foundational understanding of this mechanism, supported by quantitative data and detailed experimental approaches.

Future research in this area could focus on several key aspects:

-

Structural Biology: High-resolution structural studies of the FCP-LHCX-diatoxanthin supercomplex will be instrumental in elucidating the precise molecular interactions that lead to energy quenching.

-

Regulation of LHCX Expression: A deeper understanding of the signaling pathways that regulate the expression of different LHCX isoforms in response to various environmental cues is needed.

-

Biotechnological Applications: The robust photoprotective mechanisms of diatoms could be harnessed for developing novel strategies to improve the photosynthetic efficiency and stress tolerance of other organisms, including crops and bioenergy feedstocks. Furthermore, understanding the role of specific pigments and proteins in managing light energy could inform the development of novel light-activated drugs or photoprotective agents.

By providing a comprehensive technical overview, this guide aims to facilitate further research into this fascinating and important biological process, with potential implications across multiple scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Subunit composition and pigmentation of fucoxanthin-chlorophyll proteins in diatoms: evidence for a subunit involved in diadinoxanthin and this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pennate diatoms make non-photochemical quenching as simple as possible but not simpler - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The regulation of xanthophyll cycle activity and of non-photochemical fluorescence quenching by two alternative electron flows in the diatoms Phaeodactylum tricornutum and Cyclotella meneghiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical and molecular properties of LHCX1, the essential regulator of dynamic photoprotection in diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. plankton.jp [plankton.jp]

- 17. Photoacoustic and fluorescence lifetime imaging of diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom - PMC [pmc.ncbi.nlm.nih.gov]

- 21. limnetica.net [limnetica.net]

- 22. seabass.gsfc.nasa.gov [seabass.gsfc.nasa.gov]

- 23. vliz.be [vliz.be]

The Diatoxanthin-Diadinoxanthin Cycle in Diatoms: A Technical Guide to its Core Mechanisms and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatoms, a major group of phytoplankton, thrive in dynamic aquatic environments characterized by fluctuating light conditions. To cope with periods of high irradiance that can lead to photo-oxidative damage, diatoms have evolved a rapid and efficient photoprotective mechanism known as the diatoxanthin-diadinoxanthin (DD) cycle. This cycle involves the enzymatic interconversion of two key xanthophyll pigments: diadinoxanthin (Dd) and this compound (Dt). Under excess light, Dd is de-epoxidized to Dt, which plays a crucial role in dissipating excess energy as heat, a process measured as non-photochemical quenching (NPQ) of chlorophyll fluorescence.[1][2] This technical guide provides an in-depth overview of the DD cycle, its regulation, and detailed experimental protocols for its investigation, targeting researchers in phycology, photosynthesis, and drug discovery exploring the potential of diatom-derived compounds.

The Core Mechanism: Enzymatic Interconversion

The DD cycle is a single-step enzymatic process localized within the thylakoid lumen of diatom chloroplasts.[2][3] The interconversion between diadinoxanthin and this compound is catalyzed by two key enzymes:

-

Violaxanthin de-epoxidase (VDE), also referred to as Diadinoxanthin de-epoxidase (DDE): This enzyme catalyzes the conversion of diadinoxanthin to this compound under high light stress.[1][2]

-

This compound epoxidase (DEP), a type of Zeaxanthin epoxidase (ZEP): This enzyme catalyzes the reverse reaction, converting this compound back to diadinoxanthin in low light or darkness.[4][5]

The DD cycle is intricately linked to the broader carotenoid biosynthesis pathway in diatoms, where violaxanthin serves as a precursor for diadinoxanthin, which in turn is a key intermediate in the synthesis of the primary light-harvesting pigment, fucoxanthin.[6][7]

Regulation of the this compound-Diadinoxanthin Cycle

The activity of the DD cycle is tightly regulated by the light environment, primarily through changes in the transthylakoid pH gradient (ΔpH).

Activation of Violaxanthin De-epoxidase (VDE):

Under high light conditions, the rate of photosynthetic electron transport exceeds the capacity of the Calvin cycle to utilize ATP and NADPH. This leads to the accumulation of protons in the thylakoid lumen, causing a significant drop in luminal pH. This acidification of the lumen is the primary trigger for the activation of VDE.[3][8]

The acidic environment protonates specific amino acid residues in the VDE enzyme, inducing a conformational change that allows it to bind to the thylakoid membrane where its substrate, diadinoxanthin, is located.[9] Ascorbate, a water-soluble antioxidant, acts as a crucial co-factor, providing the reducing equivalents for the de-epoxidation reaction.[8][10] Diatom VDEs exhibit a higher affinity for ascorbate compared to their counterparts in higher plants, allowing for efficient operation even at lower ascorbate concentrations.[10]

Regulation of this compound Epoxidase (DEP):

The activity of DEP is also influenced by the light conditions, although its regulation is less well understood than that of VDE. In contrast to VDE, high light and the associated low luminal pH inhibit the activity of DEP. This inhibition ensures that this compound accumulates under high light stress.[11] When the light intensity decreases, the proton gradient dissipates, the luminal pH rises, and DEP becomes active, converting this compound back to diadinoxanthin.

Quantitative Data on the this compound-Diadinoxanthin Cycle

The following tables summarize key quantitative data related to the DD cycle, compiled from various studies on the model diatom Phaeodactylum tricornutum and other species.

| Parameter | Value | Species | Reference |

| VDE (DDE) Michaelis Constant (Km) for Ascorbate | |||

| at pH 5.0 | 0.7 mM | Cyclotella meneghiniana | [10] |

| at pH 5.0 (for comparison) | 2.3 mM | Spinach VDE | [10] |

| VDE (DDE) pH Optimum | ~5.0 - 5.5 | Diatoms | [10] |

| De-epoxidation Rate Constant (k) | 0.1–0.2 min⁻¹ | Chaetoceros gracilis | [6] |

| Epoxidation Rate Constant | 0.005 – 0.009 min⁻¹ | Chaetoceros gracilis | [6] |

| Light Condition | Dt / (Dd + Dt) Ratio | Species | Reference |

| Low Light (90 µmol m⁻²s⁻¹) | ~0.05 | Phaeodactylum tricornutum | [12] |

| High Light (750 µmol m⁻²s⁻¹) | ~0.6 | Phaeodactylum tricornutum | [12] |

| Intermittent Light (culture) | Higher Dd pool | Phaeodactylum tricornutum | [13] |

| High Light (following intermittent light) | Up to 12.5 mol Dt (100 mol Chl a)⁻¹ | Phaeodactylum tricornutum | [13] |

| Continuous Light (culture) | Lower Dd pool | Phaeodactylum tricornutum | [13] |

| High Light (following continuous light) | Up to 5 mol Dt (100 mol Chl a)⁻¹ | Phaeodactylum tricornutum | [13] |

Experimental Protocols

Pigment Extraction from Diatoms

This protocol is a general guideline and may need optimization depending on the diatom species and cell density.

Materials:

-

Diatom cell culture

-

Centrifuge and centrifuge tubes

-

Solvent mixture: Methanol: 0.2 M Ammonium Acetate: Ethyl Acetate (81:9:10, v/v/v)[14] or Acetone (90% or 100%)[15] or Chloroform:Methanol (1:2, v/v)[16]

-

Vortex mixer

-

Ice bucket

-

Nitrogen gas supply (optional)

-

Rotary evaporator or vacuum concentrator (optional)

Procedure:

-

Harvest diatom cells from the culture by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

-

Discard the supernatant and resuspend the cell pellet in a small volume of culture medium or buffer.

-

Transfer a known volume of the concentrated cell suspension to a microcentrifuge tube.

-

Centrifuge again to obtain a cell pellet. For quantitative analysis, determine the cell number or dry weight of a parallel sample.

-

Add the extraction solvent to the cell pellet. The volume of solvent will depend on the size of the pellet, but a common ratio is 1 mL of solvent per 10-20 million cells.[14]

-

Vortex the tube vigorously for 1-2 minutes to ensure complete disruption of the cells and extraction of the pigments. Sonication on ice can also be used to aid extraction.

-

Incubate the mixture on ice in the dark for 15-30 minutes to allow for complete extraction.

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant containing the pigments to a new, clean tube.

-

For concentration, the solvent can be evaporated under a gentle stream of nitrogen gas or by using a rotary evaporator or vacuum concentrator.

-

Resuspend the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase for HPLC analysis) for further analysis.

HPLC Analysis of this compound and Diadinoxanthin

Materials:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Reversed-phase C18 column (e.g., 3.5 µm, 4.6 x 150 mm)

-

Solvent A: Methanol: 1 M Ammonium Acetate (80:20, v/v)

-

Solvent B: Methanol

-

Pigment extract

-

Standards for diadinoxanthin and this compound (if available for absolute quantification)

Procedure:

-

Filter the pigment extract through a 0.22 µm syringe filter before injection into the HPLC system.

-

Set the detector to monitor at 440 nm for both this compound and diadinoxanthin.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a known volume of the pigment extract (e.g., 20 µL) onto the column.

-

Run a solvent gradient program to separate the pigments. A typical gradient could be:

-

0-10 min: 100% Solvent A

-

10-20 min: Linear gradient to 100% Solvent B

-

20-30 min: 100% Solvent B

-

30-35 min: Linear gradient back to 100% Solvent A

-

35-45 min: 100% Solvent A (re-equilibration)

-

-

Identify the peaks for this compound and diadinoxanthin based on their retention times and absorption spectra compared to standards or literature values. This compound is more non-polar and will have a longer retention time than diadinoxanthin.

-

Quantify the pigments by integrating the peak areas. If standards are not available, relative quantification can be performed by expressing the peak area of each pigment as a percentage of the total pigment peak area. The de-epoxidation state (DES) can be calculated as: DES = [Dt] / ([Dd] + [Dt]).

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

This protocol is adapted from studies on recombinant VDE and can be used with partially purified enzyme from diatoms.[1]

Materials:

-

Partially purified VDE extract from diatoms

-

Substrate: Violaxanthin (or Diadinoxanthin) dissolved in ethanol

-

Monogalactosyldiacylglycerol (MGDG) liposomes

-

Citrate buffer (0.1 M, pH 5.1)

-

Ascorbic acid solution (freshly prepared)

-

Reaction tubes

-

Water bath or incubator set to 20-25°C

-

Stopping solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Solvents for pigment extraction (as described above)

-

HPLC system for pigment analysis

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

Citrate buffer (0.1 M, pH 5.1)

-

MGDG liposomes (to a final concentration of ~10 µM)

-

Substrate (Violaxanthin or Diadinoxanthin) to a final concentration of ~0.3-0.5 µM

-

Partially purified VDE extract

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding ascorbic acid to a final concentration of 30 mM.

-

Incubate the reaction for a specific time course (e.g., 0, 2, 5, 10, 15 minutes).

-

Stop the reaction at each time point by adding the stopping solution.

-

Immediately extract the pigments from the reaction mixture as described in the pigment extraction protocol.

-

Analyze the pigment composition by HPLC to determine the amount of substrate consumed and product (antheraxanthin, zeaxanthin, or this compound) formed.

-

Calculate the enzyme activity as the rate of product formation over time.

Measurement of Non-Photochemical Quenching (NPQ)

Materials:

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Diatom cell suspension

-

Cuvette or sample holder for the PAM fluorometer

-

Actinic light source

-

Saturating pulse light source

Procedure:

-

Dark-adapt the diatom cell suspension for at least 15-20 minutes.

-

Measure the minimum fluorescence (F₀) by applying a weak measuring light.

-

Measure the maximum fluorescence (Fₘ) by applying a short, intense saturating pulse of light.

-

Calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ) as (Fₘ - F₀) / Fₘ.

-

Expose the sample to a continuous actinic light of a specific intensity (e.g., high light to induce NPQ).

-

During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

The steady-state fluorescence in the light is denoted as Fₛ.

-

Calculate NPQ at each time point using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

-

Correlate the NPQ values with the de-epoxidation state (DES) of the xanthophyll cycle pigments measured by HPLC from parallel samples taken at the same time points.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in the this compound-diadinoxanthin cycle.

Caption: Regulation of the this compound-Diadinoxanthin Cycle by Light and pH.

Caption: General Experimental Workflow for Studying the DD Cycle.

Conclusion

The this compound-diadinoxanthin cycle is a vital photoprotective mechanism in diatoms, enabling them to thrive in variable light environments. Understanding the intricacies of this cycle, from its enzymatic regulation to its physiological consequences, is crucial for both fundamental research in photosynthesis and applied research in areas such as biofuel production and the discovery of novel bioactive compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of diatom photophysiology. The unique properties of this compound and other diatom-derived xanthophylls also present exciting opportunities for drug development, particularly in the fields of antioxidants and photoprotective agents.

References

- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Silencing of the Violaxanthin De-Epoxidase Gene in the Diatom Phaeodactylum tricornutum Reduces this compound Synthesis and Non-Photochemical Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Key Residues for pH Dependent Activation of Violaxanthin De-Epoxidase from Arabidopsis thaliana | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Colloquium | Regulation of the xanthophyll cycle in diatoms - NIOZ [nioz.nl]

- 11. researchgate.net [researchgate.net]

- 12. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. int-res.com [int-res.com]

- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 16. researchgate.net [researchgate.net]

The Evolutionary Cornerstone of Aquatic Photosynthesis: A Technical Guide to the Diadinoxanthin Cycle

For Researchers, Scientists, and Drug Development Professionals

The diadinoxanthin (DD) cycle is a critical photoprotective mechanism that has played a pivotal role in the evolutionary success of several major aquatic photosynthetic lineages, including diatoms, haptophytes, and dinoflagellates.[1][2][3] This technical guide provides an in-depth examination of the core mechanisms, evolutionary significance, and experimental investigation of the DD cycle, tailored for an audience engaged in advanced biological research and development.

Core Mechanism and Evolutionary Context

The diadinoxanthin cycle is a reversible, light-dependent enzymatic process that dissipates excess light energy to prevent photo-oxidative damage to the photosynthetic apparatus.[1][4] This process, a form of non-photochemical quenching (NPQ), is functionally analogous to the violaxanthin cycle found in higher plants and green algae.[1][5][6][7] However, the DD cycle involves the interconversion of two specific xanthophylls: diadinoxanthin (DD) and diatoxanthin (DT).[8][9]

Under conditions of high light, the enzyme diadinoxanthin de-epoxidase (DDE), also known as violaxanthin de-epoxidase (VDE) in some contexts, catalyzes the removal of an epoxy group from diadinoxanthin, converting it to this compound.[2][3] This conversion is triggered by a decrease in the pH of the thylakoid lumen, a direct consequence of intense photosynthetic activity.[10] this compound is the active quenching molecule that dissipates excess energy as heat.[11] When light intensity decreases, the reverse reaction is catalyzed by this compound epoxidase (DEP), also referred to as zeaxanthin epoxidase (ZEP), which converts this compound back to diadinoxanthin.[2][12]

From an evolutionary standpoint, the DD cycle is a key adaptation that has allowed major phytoplankton groups to thrive in the dynamic and often harsh light environments of aquatic ecosystems.[13] Its rapid response to fluctuating light intensities is crucial for maintaining photosynthetic efficiency and minimizing photodamage.[14] Interestingly, organisms with the DD cycle also possess the pigments of the violaxanthin cycle, as violaxanthin serves as a precursor in the biosynthesis of diadinoxanthin.[11][15][16] This suggests a shared evolutionary origin and highlights the intricate biochemical pathways that have evolved to optimize light harvesting and photoprotection.

Quantitative Data on the Diadinoxanthin Cycle

The following tables summarize key quantitative data related to the diadinoxanthin cycle, extracted from various studies. This data provides a comparative overview of pigment pool sizes and conversion kinetics under different light conditions.

Table 1: Pigment Pool Composition in Response to Light Conditions

| Organism | Condition | Diadinoxanthin (DD) Pool Size (mol/100 mol Chl a) | This compound (DT) Accumulation (mol/100 mol Chl a) | Reference |

| Phaeodactylum tricornutum | Continuous Low Light | ~5-6 | Not specified | [17] |

| Phaeodactylum tricornutum | Intermittent High Light | ~12-13 | Up to 12.5 | [17] |

| Cyclotella meneghiniana | Low Light (10-15 µmol m⁻² s⁻¹) | Baseline | Not specified | [18] |

| Cyclotella meneghiniana | High Light (160-180 µmol m⁻² s⁻¹) | 3- to 4-fold increase | Substantial accumulation | [18] |

Table 2: De-epoxidation State and NPQ Correlation

| Organism | Growth Condition | De-epoxidation State (DES) = DT/(DD+DT) | NPQ Capacity | Reference |

| Phaeodactylum tricornutum | Low Light | Lower | Efficient quenching per DT molecule | [19] |

| Phaeodactylum tricornutum | High Light | Higher | Decreased quenching efficiency per DT molecule | [19] |

| Wild Type (P. tricornutum) | High Light after Low Light | Significant increase | High | [5][6] |

| vde Knockout (P. tricornutum) | High Light after Low Light | Impaired DD to DT conversion | Significantly reduced | [5][6] |

| zep3 Knockout (P. tricornutum) | High Light after Low Light | Constitutively high DT | High but altered kinetics | [5][6][12] |

Experimental Protocols

Pigment Extraction and High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a standard method for the extraction and quantification of xanthophyll cycle pigments from diatom cultures.

Objective: To determine the cellular concentrations of diadinoxanthin and this compound.

Materials:

-

Diatom cell culture (e.g., Phaeodactylum tricornutum)

-

Centrifuge and centrifuge tubes

-

Liquid nitrogen

-

Mortar and pestle or bead beater

-

100% Acetone (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

-

Pigment standards (diadinoxanthin, this compound, chlorophyll a)

-

Filtration apparatus (0.22 µm filter)

Procedure:

-

Cell Harvesting: Harvest a known volume of cell culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Cell Lysis: Immediately freeze the cell pellet in liquid nitrogen. Grind the frozen pellet to a fine powder using a pre-chilled mortar and pestle, or use a bead beater with appropriate beads.

-

Pigment Extraction: Add a known volume of 100% acetone to the powdered cells and vortex vigorously for 1-2 minutes. Keep the sample on ice and in the dark to prevent pigment degradation.

-

Clarification: Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

-

HPLC Analysis:

-

Inject the filtered extract into the HPLC system.

-

Use a gradient elution program with a mobile phase consisting of a mixture of solvents such as acetonitrile, water, and ethyl acetate.

-

Monitor the elution of pigments using the PDA detector at wavelengths between 400 and 700 nm.

-

-

Quantification: Identify and quantify diadinoxanthin, this compound, and chlorophyll a by comparing their retention times and absorption spectra with those of pure standards. Normalize pigment concentrations to chlorophyll a content or cell number.

Measurement of Non-Photochemical Quenching (NPQ) using Pulse-Amplitude-Modulated (PAM) Fluorometry

This protocol describes the use of a PAM fluorometer to assess the photoprotective capacity of the diadinoxanthin cycle.

Objective: To measure the kinetics of NPQ induction and relaxation in response to changes in light intensity.

Materials:

-

Diatom cell culture

-

PAM fluorometer

-

Cuvette or sample holder

-

Actinic light source of variable intensity

Procedure:

-

Dark Adaptation: Dark-adapt the algal sample for at least 15-20 minutes to ensure all reaction centers are open and NPQ is fully relaxed.

-

Measurement of F₀ and Fₘ:

-

Measure the minimum fluorescence (F₀) using a weak measuring light.

-

Apply a saturating pulse of high-intensity light to transiently close all photosystem II (PSII) reaction centers and measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

-

-

NPQ Induction:

-

Expose the sample to a period of high-intensity actinic light to induce NPQ.

-

During this light period, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

NPQ is calculated as (Fₘ - Fₘ') / Fₘ'.

-

-

NPQ Relaxation:

-

Turn off the actinic light and continue to apply saturating pulses at regular intervals in the dark to monitor the relaxation of NPQ as Fₘ' returns to Fₘ.

-

-

Data Analysis: Plot the NPQ values over time to visualize the induction and relaxation kinetics. Correlate these kinetics with the changes in diadinoxanthin and this compound concentrations obtained from HPLC analysis.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the diadinoxanthin cycle, its integration into the broader photoprotective mechanism, and a typical experimental workflow.

Caption: The Diadinoxanthin Cycle Signaling Pathway.

Caption: Role of the DD Cycle in Photoprotection.

Caption: Experimental Workflow for DD Cycle Analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Xanthophyll - Wikipedia [en.wikipedia.org]

- 5. Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Loroxanthin Cycle: A New Type of Xanthophyll Cycle in Green Algae (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evidence for the Existence of One Antenna-Associated, Lipid-Dissolved and Two Protein-Bound Pools of Diadinoxanthin Cycle Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Diatoxanthin Localization Within the Chloroplast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatoxanthin, a key xanthophyll pigment in diatoms and other heterokont algae, plays a pivotal role in photoprotection through its involvement in the dissipation of excess light energy. This technical guide provides a comprehensive overview of the subcellular localization of this compound within the chloroplast, with a focus on its association with the thylakoid membrane and specific light-harvesting protein complexes. Detailed experimental protocols for the isolation and analysis of this compound from chloroplast sub-compartments are provided, along with visualizations of the key biochemical pathways and experimental workflows. This document is intended to serve as a core resource for researchers in photosynthesis, phycology, and for professionals in drug development exploring the antioxidant and photoprotective properties of this unique carotenoid.

Introduction

Diatoms are a major group of algae and are among the most common types of phytoplankton. Their photosynthetic efficiency is, in part, due to a sophisticated system of photoprotection that allows them to thrive in the highly variable light environments of aquatic ecosystems. Central to this photoprotective mechanism is the xanthophyll cycle, which in diatoms involves the enzymatic conversion of diadinoxanthin (Dd) to this compound (Dt) under high light stress. The accumulation of this compound is strongly correlated with the quenching of excess light energy, a process known as non-photochemical quenching (NPQ), which safeguards the photosynthetic apparatus from photodamage. Understanding the precise localization of this compound within the chloroplast is crucial for elucidating the molecular mechanisms of NPQ and for harnessing its photoprotective capabilities.

This compound Biosynthesis and the Xanthophyll Cycle

This compound is not synthesized de novo upon light stress but is instead produced from the de-epoxidation of the existing pool of diadinoxanthin. This reversible conversion is the cornerstone of the diadinoxanthin-diatoxanthin cycle.

Under low light conditions, diadinoxanthin is the predominant xanthophyll cycle pigment. When exposed to high light, the build-up of a proton gradient (ΔpH) across the thylakoid membrane activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the removal of an epoxy group from diadinoxanthin to form this compound. In the dark or under low light, the enzyme zeaxanthin epoxidase (ZEP) catalyzes the reverse reaction, converting this compound back to diadinoxanthin. The ZEP3 paralog has been identified as the primary enzyme responsible for this compound epoxidation in the model diatom Phaeodactylum tricornutum.

Localization of this compound within the Chloroplast

The primary site of this compound localization is the thylakoid membrane , where the light-dependent reactions of photosynthesis occur. Within the thylakoid, this compound is predominantly found associated with the Fucoxanthin-Chlorophyll a/c-binding Proteins (FCPs) , which constitute the main light-harvesting antennae in diatoms.

Association with Fucoxanthin-Chlorophyll Protein (FCP) Complexes

Studies have shown that this compound is not uniformly distributed among all FCP complexes. In the centric diatom Cyclotella meneghiniana, two major types of FCP complexes have been identified: a trimeric FCPa and an oligomeric FCPb . Under high light conditions, there is a notable increase in the this compound content specifically within the FCPa complex.[1] This suggests that FCPa plays a crucial role in the photoprotective response.